Methyl 2-amino-2-(5-methylfuran-2-yl)acetate
Description
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-methylfuran-2-yl)acetate |
InChI |
InChI=1S/C8H11NO3/c1-5-3-4-6(12-5)7(9)8(10)11-2/h3-4,7H,9H2,1-2H3 |
InChI Key |
RZKSHBXQJHJFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-methylfuran-2-carboxylic acid.
Esterification: The carboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 5-methylfuran-2-carboxylate.
Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, resulting in methyl 2-amino-2-(5-methylfuran-2-yl)acetate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Esterification: Using a packed bed reactor for the esterification step.
Automated Amination: Employing automated systems to control the temperature and pressure during the amination process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a
Biological Activity
Methyl 2-amino-2-(5-methylfuran-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a furan ring, which is known for its diverse biological activities. The presence of the amino group and the methyl substituent on the furan ring contributes to its reactivity and biological potential. The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have indicated that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, research has shown that furan derivatives can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 125 | Staphylococcus aureus |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | 500 | Escherichia coli |
| Benzyloxycarbonyl derivatives | 250 | Bacillus cereus |
In a study assessing the antimicrobial efficacy of various furan derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 125 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties .
Anticancer Activity
The anticancer potential of furan derivatives has also been extensively studied. Compounds containing furan rings have been reported to exhibit cytotoxic effects against several cancer cell lines, including HeLa and HepG2.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | 62.37 | HeLa |
| Tryptamine derivative | 275.26 | HepG2 |
| Other furan derivatives | Varies | Vero |
In particular, this compound exhibited an IC50 value of 62.37 µg/mL against HeLa cells, suggesting significant anticancer activity .
The biological activity of this compound can be attributed to its ability to interfere with cellular processes in microorganisms and cancer cells. The structural characteristics allow it to interact with key enzymes or cellular targets, disrupting their function.
- Antibacterial Mechanism : The compound may inhibit bacterial protein synthesis by mimicking natural substrates in aminoacyl-tRNA synthetases, leading to misincorporation during translation.
- Anticancer Mechanism : It is proposed that the compound induces apoptosis in cancer cells through the activation of caspase pathways or by generating reactive oxygen species (ROS), which damage cellular components.
Case Studies
A notable case study involved the synthesis and evaluation of various furan derivatives, including this compound. The study highlighted its superior activity compared to other synthesized compounds, reinforcing its potential as a lead compound for further development in drug discovery .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common 2-aminoacetate ester framework with several analogs but differs in the substituents on the aromatic/heterocyclic ring. Key comparisons include:
Key Observations :
- Heterocyclic vs.
- Substituent Effects: Electron-withdrawing groups (Cl, NO₂, F) increase electrophilicity and metabolic stability, while electron-donating groups (Me, OMe) enhance solubility and bioavailability .
Crystal Packing and Intermolecular Interactions
- Furanone Derivatives: The title compound in forms intermolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing its crystal lattice.
- Benzofuran Derivatives : Methylsulfinyl substituents in facilitate aromatic-aromatic interactions (centroid-centroid distance: 3.841 Å), influencing solid-state stability.
Reaction Pathways
- Michael Addition-Elimination: Used for furanone derivatives (e.g., ), where glycine methyl ester reacts with dichloro-methoxyfuranone in the presence of triethylamine (yield: ~50%).
- Oxidation : Benzofuran derivatives (e.g., ) are synthesized via oxidation of methylsulfanyl precursors using 3-chloroperoxybenzoic acid.
- Hydrolysis : Carboxyl-containing analogs (e.g., ) are derived from ester hydrolysis under alkaline conditions.
Yield and Purity
- Yields range from 50% for furanone derivatives to >95% purity for commercial building blocks (e.g., ).
Reactivity and Functional Group Transformations
- Amino Group: Participates in nucleophilic substitutions or condensations, enabling peptide coupling or heterocycle formation .
- Ester Group : Hydrolyzes to carboxylic acids under basic conditions, serving as a precursor for further derivatization .
- Halogen Substituents (Cl, Br, F) : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .
Pharmaceutical Development
Material Science
- Sulfamoyl and sulfinyl groups (e.g., ) enhance thermal stability, making these compounds suitable for catalytic or polymer applications.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Methyl 2-amino-2-(5-methylfuran-2-yl)acetate in laboratory settings?
- Methodology : A Michael addition-elimination reaction is commonly employed. For example, reacting glycine methyl ester with a substituted furanone (e.g., 5-methylfuran-2-yl derivatives) in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base. Purification via silica gel column chromatography with petroleum ether/ethyl acetate gradients yields the product . Adjust substituents on the furanone precursor to target the 5-methylfuran moiety.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Confirm the ester group (δ ~3.7 ppm for OCH₃), amino proton signals (δ ~2.5 ppm), and furan ring protons (δ ~6.0–7.5 ppm).
- HPLC : Assess purity (e.g., 97% as per similar compounds) using reverse-phase C18 columns and UV detection .
- X-ray Crystallography : Resolve bond angles and intermolecular interactions (e.g., hydrogen bonds in crystal lattices) .
Q. What are the common impurities encountered during synthesis, and how are they removed?
- Methodology : Unreacted glycine methyl ester or furanone precursors are typical impurities. Silica gel chromatography with gradient elution (petroleum ether:ethyl acetate 10:1 to 3:1) effectively separates these. Residual solvents (e.g., THF) are removed via vacuum distillation .
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in Michael addition reactions?
- Methodology :
- Solvent Optimization : Replace dichloromethane with polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity.
- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) to reduce reaction time.
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions, improving yield from ~50% to >70% .
Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations).
- Crystallographic Analysis : Resolve ambiguities in proton assignments (e.g., overlapping signals) using single-crystal X-ray diffraction .
- Isotopic Labeling : Use deuterated reagents to trace reaction pathways and confirm intermediate structures .
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?
- Methodology :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., the α-carbon adjacent to the amino group).
- Molecular Dynamics : Simulate solvent effects on reaction kinetics to optimize conditions for regioselective modifications .
Q. What are the key considerations in designing derivatives of this compound for biological activity studies?
- Methodology :
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the furan ring to enhance antimicrobial activity.
- Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid for improved solubility in biological assays.
- Structure-Activity Relationships (SAR) : Compare derivatives using in vitro cytotoxicity assays (e.g., MTT) to identify pharmacophores .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
